![molecular formula C7H5BrN2OS B12955889 7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12955889.png)
7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a bromomethyl group at the 7-position of the thiazolo[3,2-a]pyrimidin-5-one core makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with α-bromoacetyl bromide, followed by cyclization with formamide under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the presence of a base like potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thiazole ring.
Cyclization Reactions: The bromomethyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted thiazolo[3,2-a]pyrimidin-5-one derivatives, sulfoxides, sulfones, and fused heterocyclic compounds.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one serves as a valuable intermediate for the construction of complex molecules
Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The ability to modify the bromomethyl group enables the design of molecules with specific biological activities.
Industry: In the material science industry, derivatives of this compound are explored for their electronic and photophysical properties. They can be used in the fabrication of organic semiconductors, light-emitting diodes, and other advanced materials.
Mécanisme D'action
The mechanism of action of 7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the thiazole and pyrimidine rings can participate in π-π stacking interactions and hydrogen bonding, enhancing the binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Thiophene Derivatives: Compounds like thiophene and its substituted derivatives share a similar sulfur-containing heterocyclic structure.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidin-4(3H)-one and its derivatives have similar pyrimidine cores.
Bromomethyl Substituted Heterocycles: Other heterocycles with bromomethyl groups, such as bromomethylbenzimidazole, exhibit comparable reactivity.
Uniqueness: 7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to the combination of the thiazole and pyrimidine rings, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and the potential for diverse chemical modifications.
Propriétés
Formule moléculaire |
C7H5BrN2OS |
|---|---|
Poids moléculaire |
245.10 g/mol |
Nom IUPAC |
7-(bromomethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H5BrN2OS/c8-4-5-3-6(11)10-1-2-12-7(10)9-5/h1-3H,4H2 |
Clé InChI |
UTOGEKCVAVBXRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=NC(=CC(=O)N21)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-(Trifluoromethyl)benzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955817.png)
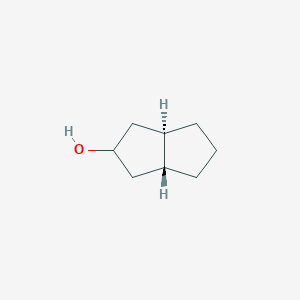
![(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12955829.png)
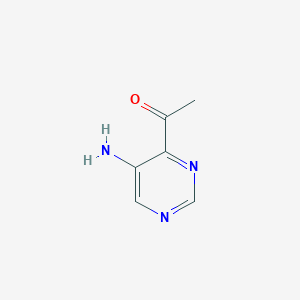
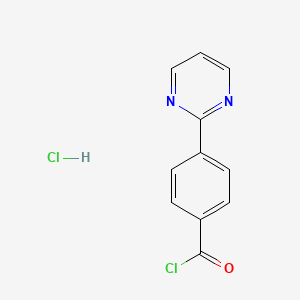


![5,19-dibromo-12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene](/img/structure/B12955863.png)
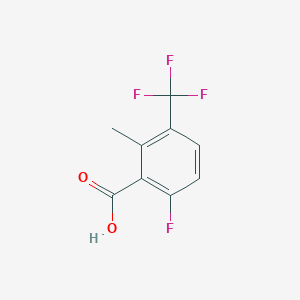

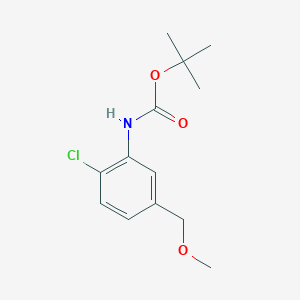

![N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide](/img/structure/B12955877.png)
